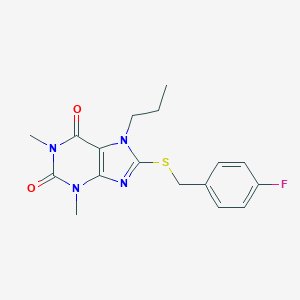

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione, also known as F-FDG, is a radiopharmaceutical compound used in medical imaging. It is a glucose analogue that is used in positron emission tomography (PET) scans to detect and visualize changes in metabolic activity in the body. F-FDG is one of the most widely used radiopharmaceuticals in clinical practice.

Mecanismo De Acción

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione is taken up by cells in the body in the same way as glucose. Once inside the cell, it is phosphorylated by the enzyme hexokinase to form 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione-6-phosphate. This compound is then trapped inside the cell and cannot be metabolized further. The accumulation of 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione-6-phosphate in cells with high metabolic activity leads to increased uptake of 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione in these cells, which can be visualized using PET scans.

Biochemical and Physiological Effects:

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione does not have any direct biochemical or physiological effects on the body. It is rapidly cleared from the body via the kidneys and does not accumulate in any specific organs or tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione is a widely used radiopharmaceutical in clinical practice due to its high sensitivity and specificity in detecting changes in metabolic activity. It is non-invasive and does not require any invasive procedures. However, 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione PET scans are relatively expensive and require specialized equipment and expertise. In addition, 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione has a short half-life of approximately 110 minutes, which limits its use in experiments that require longer imaging times.

Direcciones Futuras

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione has many potential future applications in medical research. One area of interest is the use of 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione PET scans to monitor the effectiveness of cancer treatments. Another area of interest is the use of 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione PET scans to study the metabolic changes associated with aging and age-related diseases. Additionally, new radiopharmaceutical compounds are being developed that may have improved properties compared to 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione, such as longer half-lives and increased specificity for certain tissues or organs.

Métodos De Síntesis

The synthesis of 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione involves the reaction of 4-fluorobenzylsulfonyl chloride with 1,3,5-tri-O-acetyl-2-deoxy-2-fluoro-D-glucose in the presence of a base. The resulting intermediate is then deacetylated and purified to obtain the final product. The synthesis of 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione is a complex process that requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione is used in PET scans to detect and visualize changes in metabolic activity in the body. It is particularly useful in the diagnosis and staging of cancer, as cancer cells have a higher metabolic rate than normal cells. 8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione PET scans can also be used to detect and monitor the progression of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Propiedades

Nombre del producto |

8-(4-Fluoro-benzylsulfanyl)-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione |

|---|---|

Fórmula molecular |

C17H19FN4O2S |

Peso molecular |

362.4 g/mol |

Nombre IUPAC |

8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-propylpurine-2,6-dione |

InChI |

InChI=1S/C17H19FN4O2S/c1-4-9-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)25-10-11-5-7-12(18)8-6-11/h5-8H,4,9-10H2,1-3H3 |

Clave InChI |

MPNZQOTVKNMMJW-UHFFFAOYSA-N |

SMILES |

CCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C |

SMILES canónico |

CCCN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302663.png)

![4-({5-[4-(Carboxymethoxy)-3-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302664.png)

![4-{[5-(3,5-Dichloro-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302668.png)

![4-[(5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B302669.png)

![4-({5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302672.png)

![2-{[1-(3-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B302674.png)

![1-Amino-3-(4-isobutoxy-3-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302675.png)

![1-(4-{5-[(Z)-(diphenylhydrazinylidene)methyl]furan-2-yl}phenyl)-1H-tetrazole](/img/structure/B302679.png)

![2-{[1-(2,4-difluorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B302680.png)

![4-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302682.png)

![4-{[(2E,5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B302683.png)

![4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B302685.png)

![3-[(4-{[3-Methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B302688.png)